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Compound of Interest

Compound Name: Meso-tartrate

cat. No.: B1217512

An In-depth Technical Guide to the Synthesis and Discovery of Meso-Tartaric Acid

Introduction

Tartaric acid, a dihydroxy dicarboxylic acid, is a cornerstone in the history of stereochemistry. It
exists as four stereoisomers: the naturally occurring L-(+)-tartaric acid ((2R,3R)-tartaric acid),
its enantiomer D-(-)-tartaric acid ((2S,3S)-tartaric acid), the racemic mixture of these two (DL-
tartaric acid), and the achiral diastereomer, meso-tartaric acid ((2R,3S)-tartaric acid).[1] This
document provides a comprehensive overview of the pivotal discovery of meso-tartaric acid
and details the primary synthetic routes developed for its preparation, aimed at researchers
and professionals in chemical and pharmaceutical development.

Chapter 1: The Discovery of Molecular Chirality and
meso-Tartaric Acid

The story of meso-tartaric acid is intrinsically linked to the birth of stereochemistry. In 1832, the
French physicist Jean-Baptiste Biot first observed that solutions of tartaric acid derived from
wine tartar were optically active, meaning they could rotate the plane of polarized light.[2]
However, another form of tartaric acid, known as "racemic acid,” was also known and found to
be optically inactive.[2][3]

The mystery was unraveled by the brilliant young chemist Louis Pasteur in 1847.[1] While
investigating the crystalline forms of sodium ammonium tartrate, Pasteur made a remarkable
observation: the salt of the optically inactive racemic acid crystallized into a mixture of two
distinct types of crystals that were non-superimposable mirror images of each other.[4][5] With
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the meticulous care of a jeweler, he used tweezers to manually separate the "right-handed" and
"left-handed" crystals.[2] When he dissolved each type of crystal in water, he found that one
solution was dextrorotatory (rotating light to the right), identical to the natural tartaric acid, while
the other was levorotatory (rotating light to the left) to an equal degree.[2][4]

This seminal experiment demonstrated the concept of molecular chirality and enantiomers,
explaining that racemic acid was a 50:50 mixture of dextrorotatory and levorotatory tartaric
acid, rendering it optically inactive overall.[6][7]

The third isomer, meso-tartaric acid, was identified later. It was found that heating the naturally
occurring dextro-tartaric acid in water at 165°C for several hours produced an optically inactive
substance that, unlike racemic acid, could not be resolved into optically active components.[3]
This substance was a distinct compound, a diastereomer of the other two forms, which is
achiral due to an internal plane of symmetry despite having two stereocenters.[8]

Chapter 2: Synthesis of meso-Tartaric Acid

Several methods have been established for the synthesis of meso-tartaric acid. These routes
can be broadly categorized by their starting materials and reaction mechanisms.

Isomerization of Tartaric Acid Stereoisomers

Meso-tartaric acid can be formed through the epimerization of either D- or L-tartaric acid. This
is typically achieved under thermal conditions, which provides the energy to temporarily break
and reform a C-OH bond, leading to inversion of stereochemistry at one of the chiral centers.

o Thermal Isomerization in Water: Heating an aqueous solution of L-(+)-tartaric acid at high
temperatures (e.g., 165°C for about two days) results in a mixture containing racemic acid
and meso-tartaric acid.[1] The less soluble racemic acid can be crystallized out to help
isolate the meso form.[1]

» Alkaline Racemization: Boiling an optically active tartaric acid isomer with a strong alkali,
such as sodium hydroxide, can also induce racemization and the formation of the meso
isomer.[9][10] A patented process describes heating a concentrated aqueous mixture of a di-
alkali metal salt of tartaric acid with an alkali metal hydroxide at temperatures above 100°C
to produce a composition with a high percentage (55-90%) of meso-tartaric acid.[11]
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Syn-Dihydroxylation of Maleic Acid

The most common and stereospecific laboratory synthesis of meso-tartaric acid involves the
syn-dihydroxylation of maleic acid (cis-butenedioic acid). The cis-geometry of the starting
material dictates the meso-stereochemistry of the product.

e Permanganate Oxidation: The reaction of maleic acid with a cold, alkaline solution of
potassium permanganate (KMnQOa4), known as Baeyer's reagent, results in the syn-addition of
two hydroxyl groups across the double bond, yielding meso-tartaric acid.[12][13] This method
was first demonstrated by Kekulé and Anschitz.[12]

e Osmium Tetroxide Catalyzed Oxidation: A more efficient method involves using a catalytic
amount of osmium tetroxide (OsOa) with a stoichiometric co-oxidant like hydrogen peroxide
(H202) or chlorates.[12] This approach also proceeds via syn-dihydroxylation to give high
yields of meso-tartaric acid.[12] However, the high toxicity and cost of osmium tetroxide are
significant drawbacks.[14]

Epoxidation of Alkenes followed by Hydrolysis

This two-step method provides another reliable route to meso-tartaric acid.

o Epoxidation: Maleic acid is first converted to its corresponding epoxide, cis-epoxysuccinic
acid, typically using an oxidizing agent like hydrogen peroxide with a catalyst such as
potassium tungstate.[1]

» Hydrolysis: The subsequent hydrolysis of the epoxide ring proceeds via an anti-addition
mechanism. Because the starting material is the cis-epoxide, this results in the formation of
meso-tartaric acid.[1]

Other Synthetic Methods

o From Dibromosuccinic Acid: Meso-tartaric acid can be prepared by treating dibromosuccinic
acid with silver hydroxide (AgOH). The reaction involves the substitution of the two bromine
atoms with hydroxyl groups.[1]

¢ From Racemic (2,3)-epoxy sodium succinate: A modern, high-yield method involves the
alkaline ring-opening hydrolysis of racemic (2,3)-epoxy sodium succinate. This process
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selectively yields meso-sodium tartrate, which is then acidified with sulfuric acid to produce

meso-tartaric acid.[14] This method reports yields of up to 78% overall.[14]

Chapter 3: Quantitative Data Summary

The following table summarizes the quantitative data for the key synthetic methods described.

Starting Reagents/Cata Reaction Yield of meso-

. . . . Reference(s)
Material lyst Conditions Tartaric Acid
L-(+)-Tartaric Forms a mixture

) Water 165°C, ~2 days ) ] ] [1]
Acid with racemic acid
Di-alkali metal Alkali Metal -

, _ 100°C to boiling 55-90% of total
salt of Tartaric Hydroxide (e.g., ) ) ) [11]
) point tartaric acids
Acid NaOH)
Cold, alkaline
Maleic Acid KMnOas (Baeyer's  Cold conditions Moderate [12][13]
Reagent)
] ) H202 / OsOa4 tert-butanol
Maleic Acid ) 30.3% [12]
(catalyst) solution
] ] Chlorates / OsOa ] Up to 97%
Maleic Anhydride Aqueous solution ] [12]
(catalyst) (claimed)
Dibromosuccinic  Silver Hydroxide N Qualitative

) Not specified o [1]
Acid (AgOH) description
Racemic (2,3)- Hydrolysis

(_ ) NaOH, then yerow
epoxy sodium followed by ~78.2% (overall) [14]
. H2S04 .
succinate acidification

Chapter 4: Detailed Experimental Protocols

Protocol 1: Synthesis from Maleic Acid via

Permanganate Oxidation
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This protocol is based on the well-established method of syn-dihydroxylation using potassium
permanganate.

e Preparation: Dissolve 11.6 g (0.1 mol) of maleic acid in 200 mL of water in a 500 mL flask.
Cool the solution in an ice bath to below 10°C.

o Reagent Preparation: Separately, prepare a solution of 15.8 g (0.1 mol) of potassium
permanganate in 300 mL of water and cool it in an ice bath.

o Reaction: While stirring the maleic acid solution vigorously, add the cold potassium
permanganate solution dropwise. Maintain the reaction temperature below 10°C throughout
the addition. A brown precipitate of manganese dioxide (MnO2) will form.

o Workup: After the addition is complete, continue stirring for 30 minutes in the ice bath.
Remove the MnO2 precipitate by filtration.

» Acidification & Isolation: Acidify the clear filtrate with concentrated hydrochloric acid.
Concentrate the solution by evaporation under reduced pressure to induce crystallization.

 Purification: Collect the crude crystals of meso-tartaric acid by filtration and recrystallize from
boiling water for purification.

Protocol 2: Synthesis from d-Tartaric Acid via Thermal
Isomerization

This protocol is based on the method of forming a mixture of isomers through heating.[1][3]

¢ Reaction Setup: Place 20 g of L-(+)-tartaric acid and 160 mL of distilled water in a high-
pressure autoclave or a suitable sealed reaction vessel.

¢ Heating: Heat the vessel to 165°C and maintain this temperature for 48 hours.

o Cooling & Crystallization: Allow the vessel to cool slowly to room temperature. A crystalline
precipitate of racemic tartaric acid will form, as it is less soluble than meso-tartaric acid.

o Separation: Filter the solution to remove the crystallized racemic tartaric acid.
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« |solation of Meso-tartaric Acid: Concentrate the filtrate by evaporation. Add calcium chloride
solution to precipitate calcium meso-tartrate.[10] Filter the calcium salt and wash with cold
water.

e Final Product: Suspend the calcium meso-tartrate in water and add a stoichiometric amount
of sulfuric acid to precipitate calcium sulfate. Filter off the calcium sulfate and evaporate the
filtrate to obtain crystals of meso-tartaric acid.[10]

Protocol 3: Synthesis from Racemic (2,3)-epoxy sodium
succinate

This protocol follows the high-yield method described in patent literature.[14]

» Alkaline Hydrolysis: Prepare a solution of racemic (2,3)-epoxy sodium succinate in water.
Add a 30% aqueous solution of sodium hydroxide (NaOH) while maintaining the temperature
below 40°C. The molar ratio of the epoxide to NaOH should be approximately 1:1.5. Stir the
mixture at 90-100°C for 3-5 hours.

e |solation of Sodium Salt: Cool the reaction mixture to room temperature. The meso-sodium
tartrate will precipitate. Filter the solid and wash with cold ethanol to obtain meso-sodium
tartrate with a reported yield of up to 92%.

 Acidification: Suspend the meso-sodium tartrate (1 mol) in approximately 200 mL of water.
Carefully add concentrated sulfuric acid (~1 mol, 100 g) to the suspension.

e Final Product Formation: Heat the mixture to 100°C and stir for 2 hours. Cool the solution to
room temperature to crystallize the meso-tartaric acid.

 Purification: Filter the product and dry to obtain meso-tartaric acid with a reported yield of
85% for this step.

Chapter 5: Visualizations
Diagram 1: Stereoisomers of Tartaric Acid

Caption: Relationship between the stereoisomers of tartaric acid.
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Diagram 2: Synthesis Pathway from Maleic Acid
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Figure 2: Synthesis of meso-Tartaric Acid from Maleic Acid
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Figure 3: Thermal Isomerization of L-(+)-Tartaric Acid
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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